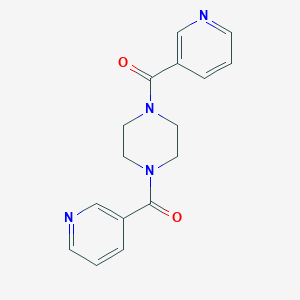

1,4-Dinicotinoylpiperazine

Cat. No. B105790

Key on ui cas rn:

17433-19-1

M. Wt: 296.32 g/mol

InChI Key: DZUBOXRMAQRSPL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04443450

Procedure details

N,N'-Bis(nicotinoyl)piperazine (Example 34) was prepared by a procedure adapted from the one reported by Badgett et al. (J. Am. Chem. Soc., Vol. 67, pages 1135-1138 (1945)). Thus, thionyl chloride (71.4 g, 0.600 mole) was added dropwise to a cold stirred mixture of 73.9 g (0.600 mole) of nicotinic acid, 94.9 g (1.20 moles) of pyridine and 196 ml of toluene. After the reaction mixture was gradually heated to 90° C. and maintained at this temperature for 1-2 hr, 25.8 g (0.300 mole) of piperazine dissolved in 120 ml of hot toluene was dispensed gradually into the reaction mixture from a dropping funnel in which the solution was maintained hot by circulating steam or hot water through the funnel's jacket. The stirred mixture was maintained at 90° C. for a additional 1-2 hr, after which it was poured into 500 ml of ice water and the pH adjusted to 9.0 with sodium carbonate. The resulting suspension was extracted with a total of 950 mml of chloroform, the chloroform extract dried over anhydrous magnesium sulfate, the drying agent was removed, the filtered solution decolorized by boiling with charcoal and the charcoal removed by filtration through Celite. The filtrate was reduced in volume to 400 ml whereupon crystallization ensued, yielding the product with properties indicated in Table 1. As indicated in the tabulation, Ross (J. Med. Chem., Vol. 10. pages 257-259 (1967)) reported the preparation of this compound by a different procedure without recording the yield. The present method produced 42.2% of analytical grade product.

[Compound]

Name

ice water

Quantity

500 mL

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

S(Cl)(Cl)=O.[C:5]([OH:13])(=O)[C:6]1[CH:11]=[CH:10][CH:9]=[N:8][CH:7]=1.[N:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[NH:20]1[CH2:25][CH2:24][NH:23][CH2:22][CH2:21]1.[C:26](=O)([O-])[O-:27].[Na+].[Na+]>C1(C)C=CC=CC=1.O>[C:26]([N:20]1[CH2:25][CH2:24][N:23]([C:5](=[O:13])[C:6]2[CH:11]=[CH:10][CH:9]=[N:8][CH:7]=2)[CH2:22][CH2:21]1)(=[O:27])[C:16]1[CH:17]=[CH:18][CH:19]=[N:14][CH:15]=1 |f:4.5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

71.4 g

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(Cl)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

73.9 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CN=CC=C1)(=O)O

|

|

Name

|

|

|

Quantity

|

94.9 g

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

196 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Four

|

Name

|

|

|

Quantity

|

25.8 g

|

|

Type

|

reactant

|

|

Smiles

|

N1CCNCC1

|

|

Name

|

|

|

Quantity

|

120 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Five

[Compound]

|

Name

|

ice water

|

|

Quantity

|

500 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Na+].[Na+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

90 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained at this temperature for 1-2 hr

|

|

Duration

|

1.5 (± 0.5) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was dispensed gradually into the reaction mixture from a dropping funnel in which

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the solution was maintained hot

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The stirred mixture was maintained at 90° C. for a additional 1-2 hr

|

|

Duration

|

1.5 (± 0.5) h

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The resulting suspension was extracted with a total of 950 mml of chloroform

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the chloroform extract

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous magnesium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the drying agent was removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the charcoal removed by filtration through Celite

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The filtrate was reduced in volume to 400 ml whereupon crystallization

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

yielding the product with properties

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the preparation of this compound by a different procedure

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CN=CC=C1)(=O)N1CCN(CC1)C(C1=CN=CC=C1)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 42.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |